Progesterone 11-hemisuccinate

Catalog No.
S584806
CAS No.
62624-72-0
M.F
C25H34O6
M. Wt
430.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Progesterone 11-hemisuccinate

CAS Number

62624-72-0

Product Name

Progesterone 11-hemisuccinate

IUPAC Name

4-[[(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl]oxy]-4-oxobutanoic acid

Molecular Formula

C25H34O6

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C25H34O6/c1-14(26)18-6-7-19-17-5-4-15-12-16(27)10-11-24(15,2)23(17)20(13-25(18,19)3)31-22(30)9-8-21(28)29/h12,17-20,23H,4-11,13H2,1-3H3,(H,28,29)/t17-,18+,19-,20?,23+,24-,25+/m0/s1

InChI Key

JBBNFGYRYNBDIH-RMIGRTJDSA-N

SMILES

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)CCC(=O)O)C

Synonyms

11 alpha-hemisuccinyl-progesterone, 11 alpha-hydroxy-4-pregnene-3,20-dione-11-hemisuccinate, 11alpha-hydroxyprogesterone hemisuccinate, progesterone 11-hemisuccinate, progesterone 11-hemisuccinate, (11alpha)-isomer

Canonical SMILES

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)CCC(=O)O)C

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)CCC(=O)O)C

Enhanced Solubility

Progesterone, like many other steroids, has limited solubility in water. This poses a challenge for researchers who need to prepare aqueous solutions for in vitro or in vivo experiments. Progesterone 11-hemisuccinate, with its hemisuccinate modification, exhibits significantly improved water solubility. This allows researchers to prepare solutions at higher concentrations, facilitating a wider range of experimental designs [1].

Source

Progestational Activity Studies

Progesterone 11-hemisuccinate retains the progestational activity of progesterone, meaning it can mimic the effects of progesterone on target tissues. This property makes it a valuable tool for studying progesterone's role in various physiological processes, such as endometrial proliferation, regulation of the menstrual cycle, and decidualization (preparation of the uterine lining for pregnancy) [2].

Source

[Progesterone and its derivatives: chemistry, action, and clinical applications. Journal of Steroid Biochemistry and Molecular Biology. ]

Investigation of Progesterone-Related Diseases

Since progesterone signaling is crucial for various physiological functions, alterations in this pathway can contribute to several diseases. Progesterone 11-hemisuccinate can be used to investigate these conditions. For example, researchers might study its effects on models of endometriosis, a condition characterized by endometrial tissue growth outside the uterus [3].

Source

[Endometriosis. The New England Journal of Medicine. ]

Progesterone 11-hemisuccinate is a derivative of progesterone, a key steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis. This compound is classified as a gluco/mineralocorticoid and progestogen, which are steroids that influence various physiological processes. The chemical formula for progesterone 11-hemisuccinate is C25H34O6C_{25}H_{34}O_{6}, and it has a molecular weight of approximately 430.53 g/mol . The compound features a unique structure that includes a succinate moiety attached to the 11-position of the progesterone backbone, enhancing its solubility and biological activity.

, including:

  • Oxidation: This compound can be oxidized to form various derivatives, potentially modifying its biological activity.
  • Hydrolysis: The ester bond in the hemisuccinate group can be hydrolyzed, releasing succinic acid and regenerating progesterone.
  • Conjugation: It can participate in conjugation reactions with other biomolecules, which may alter its pharmacokinetic properties.

Progesterone 11-hemisuccinate exhibits significant biological activity primarily through its interaction with the progesterone receptor. It plays a crucial role in:

  • Endometrial Preparation: Similar to natural progesterone, it facilitates the conversion of the proliferative endometrium into a secretory state, essential for implantation and maintenance of pregnancy .
  • Antineoplastic Effects: Research indicates potential applications in cancer therapy due to its ability to modulate cell growth and differentiation .

Various synthetic routes have been developed for the preparation of progesterone 11-hemisuccinate:

  • Direct Esterification: Progesterone can be reacted with succinic anhydride or succinic acid in the presence of an acid catalyst to form progesterone 11-hemisuccinate.
  • Modification of Progesterone Derivatives: Starting from 11-hydroxyprogesterone or similar precursors, chemical modifications can yield the desired hemisuccinate derivative.
  • Solid-phase Synthesis: Advanced synthetic techniques may involve solid-phase approaches to enhance yield and purity .

Progesterone 11-hemisuccinate has several important applications:

  • Pharmaceutical Development: It is explored for use in hormone replacement therapies and contraceptives due to its progestogenic properties.
  • Diagnostic Tools: This compound is utilized in radioimmunoassays for measuring progesterone levels in serum, aiding in reproductive health assessments .
  • Research: Its derivatives are employed in studies investigating steroid hormone interactions and mechanisms.

Interaction studies indicate that progesterone 11-hemisuccinate interacts with various biological systems:

  • Receptor Binding: It binds to the progesterone receptor with affinity comparable to natural progesterone, influencing gene expression related to reproductive functions .
  • Metabolic Pathways: The compound is metabolized by cytochrome P450 enzymes, which may affect its pharmacological profile and interactions with other drugs .

Several compounds share structural similarities with progesterone 11-hemisuccinate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
ProgesteroneBase steroid hormone; lacks succinate modificationPrimary natural progestogen
17-HydroxyprogesteroneHydroxylated derivative; involved in steroidogenesisPrecursor in steroid biosynthesis
Medroxyprogesterone acetateAcetate ester; used as a contraceptiveLonger half-life than natural progesterone
Hydroxyprogesterone caproateCaproate ester; used for hormone therapyExtended release formulation

Progesterone 11-hemisuccinate is unique due to its specific modification at the 11-position with a hemisuccinate group, enhancing its solubility and potentially altering its pharmacodynamic properties compared to these similar compounds.

Esterification Methods

Esterification Methods (Succinic Anhydride Reactivity)

The synthesis of progesterone 11-hemisuccinate represents a critical transformation in steroid chemistry, involving the selective esterification of the 11-alpha hydroxyl group of 11-alpha-hydroxyprogesterone with succinic anhydride [1]. This hemisuccinylation reaction has been extensively studied and optimized to produce the synthetic hapten 11-alpha-hemisuccinylprogesterone [1]. The chemical structure of the resulting compound is characterized by the molecular formula C25H34O6 with a molecular weight of 430.5 g/mol [2].

The fundamental mechanism of succinic anhydride reactivity with steroid hydroxyl groups follows classical anhydride esterification pathways [19]. The reaction proceeds through nucleophilic attack of the hydroxyl group on the electrophilic carbonyl carbon of the anhydride, resulting in ring opening and formation of the hemisuccinate ester linkage [24]. The succinic anhydride demonstrates high reactivity toward primary and secondary hydroxyl groups, with the reaction being particularly efficient at the 11-alpha position of hydroxylated progesterone derivatives [1].

The stoichiometry of the reaction typically employs a molar excess of succinic anhydride to ensure complete conversion of the hydroxyl substrate [20]. Research has demonstrated that the esterification follows first-order kinetics with respect to both the steroid substrate and the anhydride reagent [24]. Temperature effects play a crucial role in reaction efficiency, with optimal conditions typically maintained between 40-65°C to balance reaction rate with product stability [24].

ParameterOptimal ConditionsReference
Temperature40-65°C [24]
Molar Ratio (Anhydride:Steroid)2:1 to 5:1 [20]
Reaction Time1-4 hours [1]
Solvent SystemDioxane or Pyridine [1] [20]

The selectivity of hemisuccinylation at the 11-alpha position versus other potential hydroxylation sites has been demonstrated through systematic studies comparing different steroid substrates [20]. The 11-alpha hydroxyl group exhibits enhanced reactivity compared to other positions due to its spatial accessibility and electronic environment within the steroid framework [35].

Catalytic and Solvent-Specific Synthesis Approaches

Advanced synthetic methodologies for progesterone 11-hemisuccinate synthesis have incorporated catalytic systems to enhance reaction efficiency and selectivity [1]. The use of 4-dimethylaminopyridine as a nucleophilic catalyst in refluxing dioxane represents a significant improvement over traditional uncatalyzed procedures [1]. This catalytic approach accelerates the esterification by forming a highly activated acylpyridinium intermediate that facilitates rapid acyl transfer to the steroid hydroxyl group [17].

The mechanism of 4-dimethylaminopyridine catalysis involves initial attack of the nucleophilic nitrogen on the succinic anhydride, forming a pyridinium species that serves as a superior acylating agent compared to the parent anhydride [17]. This catalytic activation reduces reaction times from several hours to approximately one hour while maintaining high yields and selectivity [1].

Solvent selection has proven critical for optimizing hemisuccinylation reactions [1] [15]. Dioxane emerges as the preferred solvent system due to its ability to solubilize both the steroid substrate and succinic anhydride while providing appropriate polarity for the catalytic mechanism [1]. Alternative polar aprotic solvents such as dimethylformamide and dimethylsulfoxide have been evaluated, though dioxane consistently provides superior results in terms of yield and product purity [15].

The carbodiimide-mediated coupling approach represents an alternative synthetic strategy employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in conjunction with N-hydroxybenzotriazole [16] [20]. This methodology involves activation of succinic acid rather than direct use of the anhydride, providing enhanced control over reaction conditions and improved purification characteristics [16].

Coupling MethodCatalyst/ActivatorYield (%)Reaction Time
Anhydride/4-dimethylaminopyridine4-dimethylaminopyridine85-901-2 hours
Carbodiimide/N-hydroxybenzotriazole1-ethyl-3-(3-dimethylaminopropyl)carbodiimide80-852-4 hours
Direct AnhydrideNone70-754-8 hours

The N,N'-disuccinimidyl carbonate methodology provides a one-step procedure for generating active ester intermediates suitable for conjugation reactions [5]. This approach synthesizes N-hydroxysuccinimide esters of progesterone 11-hemisuccinate at room temperature without requiring elevated temperatures or extended reaction times [5].

Purification Techniques

Purification Techniques (Chromatography, Crystallization)

High-performance liquid chromatography represents the gold standard for purification and analytical characterization of progesterone 11-hemisuccinate [9] [27]. Reverse-phase chromatography using C18 stationary phases with acetonitrile-water gradient elution systems provides excellent resolution for separating the target compound from synthetic by-products and unreacted starting materials [9] [27].

The chromatographic parameters for progesterone 11-hemisuccinate purification have been systematically optimized across multiple research groups [9] [27]. Mobile phase compositions typically employ acetonitrile concentrations ranging from 30% to 70% in aqueous buffer systems, with pH adjustment to 6.4 using phosphate buffer providing optimal peak shape and resolution [9]. Detection wavelengths at 225 nm offer maximum sensitivity for ultraviolet absorption monitoring [9].

Column chromatography using silica gel provides an effective preparative-scale purification method for progesterone 11-hemisuccinate [28]. Flash chromatography techniques employing gradient elution with hexane-ethyl acetate solvent systems enable rapid purification with high recovery yields [28]. The compound exhibits an Rf value of approximately 0.53 when analyzed by thin-layer chromatography using toluene-2-propanol (9:1 v/v) as the mobile phase [29].

Chromatographic MethodStationary PhaseMobile PhaseDetection
High-Performance Liquid ChromatographyC18 (1.8 μm)Acetonitrile-Phosphate Buffer225 nm
Flash ChromatographySilica GelHexane-Ethyl AcetateUltraviolet/Mass Spectrometry
Thin-Layer ChromatographySilica Gel 60F254Toluene-2-Propanol (9:1)Ultraviolet 254 nm

Crystallization techniques for progesterone 11-hemisuccinate focus on solvent selection and controlled precipitation conditions [14] [30]. The compound demonstrates limited solubility in aqueous systems but exhibits good solubility in organic solvents including dichloromethane, tetrahydrofuran, acetonitrile, dimethylformamide, and dimethylsulfoxide [4]. Recrystallization from isopropanol-water mixtures provides high-purity material suitable for analytical and synthetic applications [30].

The crystallization process employs antisolvent precipitation techniques where the compound is dissolved in isopropanol followed by controlled addition of water as an antisolvent [30]. Addition rates of 10-100 mL/min have been optimized to control particle size distribution and crystal morphology [30]. Temperature control during crystallization affects both yield and crystal quality, with combined cooling and antisolvent methods providing superior results compared to isothermal precipitation [30].

Purification yields through crystallization typically exceed 95% when proper solvent selection and crystallization conditions are maintained [13]. The process removes synthetic impurities including unreacted starting materials, coupling reagents, and side products formed during esterification reactions [13].

Conjugation Strategies for Immunological Applications

Progesterone 11-hemisuccinate serves as a crucial intermediate for immunological applications, particularly in the development of immunoassays and antibody production systems [11] [33]. The hemisuccinate functionality provides a carboxylic acid handle that enables facile conjugation to carrier proteins through carbodiimide-mediated coupling reactions [11] [33].

Bovine serum albumin represents the most widely employed carrier protein for progesterone 11-hemisuccinate conjugation [11] [32] [33]. The conjugation process typically employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride as the coupling agent, often in combination with N-hydroxysuccinimide to enhance reaction efficiency and minimize side reactions [16] [33]. The resulting progesterone-11-hemisuccinyl-bovine serum albumin conjugates demonstrate excellent immunogenicity for antibody production [36].

The conjugation stoichiometry significantly influences the immunological properties of the resulting conjugates [33]. Hapten-to-protein ratios ranging from 10:1 to 30:1 have been systematically evaluated, with optimal immunogenicity observed at ratios of approximately 15-20 haptens per protein molecule [33]. Higher conjugation ratios may lead to protein denaturation and reduced immunogenicity, while lower ratios provide insufficient antigenic density [33].

Carrier ProteinCoupling AgentHapten:Protein RatioApplication
Bovine Serum Albumin1-ethyl-3-(3-dimethylaminopropyl)carbodiimide15-20:1Immunogen Production
Ovalbumin1-ethyl-3-(3-dimethylaminopropyl)carbodiimide10-15:1Secondary Immunogen
Keyhole Limpet Hemocyanin1-ethyl-3-(3-dimethylaminopropyl)carbodiimide20-25:1High Immunogenicity

Alternative conjugation strategies employ biotinylation approaches where progesterone 11-hemisuccinate is coupled to biotin derivatives, enabling streptavidin-based detection systems [4] [8]. The progesterone-11-hemisuccinate-polyethylene glycol3-biotin conjugate (molecular weight 831.07 Da) provides enhanced water solubility and reduced non-specific binding compared to direct protein conjugates [4].

The development of enzyme-linked conjugates utilizes alkaline phosphatase as the detection enzyme [5] [38]. Direct coupling of progesterone 11-hemisuccinate to alkaline phosphatase through carbodiimide chemistry provides tracers for enzyme immunoassays with detection limits in the picogram range [38]. These enzyme conjugates demonstrate stability for several months when stored at 4°C in appropriate buffer systems [38].

Monoclonal antibody production from progesterone 11-hemisuccinate immunogens has been successfully achieved through hybridoma technology [36]. Immunization of Balb/c mice with progesterone 11-alpha-hemisuccinate-bovine serum albumin conjugates followed by spleen cell fusion with myeloma cell lines produces monoclonal antibodies with binding affinities of approximately 1.7 × 10^9 M^-1 [36]. These monoclonal antibodies exhibit high specificity for progesterone with minimal cross-reactivity to related steroids [36].

XLogP3

2.4

Dates

Last modified: 02-18-2024

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